molecular formula C18H14O6 B138615 Fluostatin B CAS No. 158906-40-2

Fluostatin B

Cat. No. B138615
M. Wt: 326.3 g/mol
InChI Key: PLKATXVLQJQTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluostatin B is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the fluostatin family of compounds, which are produced by the bacterium Pseudomonas fluorescens. Fluostatin B has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In

Mechanism Of Action

The mechanism of action of fluostatin B is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

Fluostatin B has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. It has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which could have implications for the treatment of hypercholesterolemia.

Advantages And Limitations For Lab Experiments

One of the advantages of using fluostatin B in lab experiments is its broad range of biological activities. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory effects, making it a versatile compound for studying different biological processes. However, one of the limitations is the difficulty in obtaining the compound in large quantities. The isolation and purification process can be time-consuming and expensive, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on fluostatin B. One area of interest is its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another area of research is its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of fluostatin B and to identify potential drug targets. Additionally, there is potential for the development of synthetic analogs of fluostatin B with improved pharmacological properties.
In conclusion, fluostatin B is a natural product with a range of biological activities that make it a promising compound for scientific research. Its antimicrobial, antitumor, and anti-inflammatory effects have been the subject of several studies, and its potential therapeutic applications are being explored. Further research is needed to fully understand the mechanism of action of fluostatin B and to identify potential drug targets.

Scientific Research Applications

Fluostatin B has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its antimicrobial activity. Fluostatin B has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antifungal activity against Candida albicans.
Another area of research is its antitumor activity. Fluostatin B has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

158906-40-2

Product Name

Fluostatin B

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione

InChI

InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3

InChI Key

PLKATXVLQJQTSA-UHFFFAOYSA-N

SMILES

CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O

Canonical SMILES

CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O

synonyms

1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione
fluostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.